molecular formula C17H14N2O4 B5842774 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide

Katalognummer B5842774
Molekulargewicht: 310.30 g/mol
InChI-Schlüssel: UNMYOFYXVOSBLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide, also known as DEDB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DEDB belongs to the class of isoindoline derivatives and has been found to exhibit various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which play a role in the development of inflammatory diseases. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. Additionally, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to exhibit anti-oxidant activity, which may help to protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising candidate for further study. However, one limitation of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to inhibit the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to inhibit the production of inflammatory mediators in the gut, which may help to alleviate the symptoms of IBD. Additionally, further study is needed to determine the optimal dosage and administration of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide for therapeutic use.

Synthesemethoden

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide involves the reaction of ethyl 3-aminobenzoate with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide as a white crystalline solid with a purity of around 99%.

Wissenschaftliche Forschungsanwendungen

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxybenzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Eigenschaften

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-12-7-5-6-11(10-12)15(20)18-19-16(21)13-8-3-4-9-14(13)17(19)22/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMYOFYXVOSBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.